bis-tris

Overview

Description

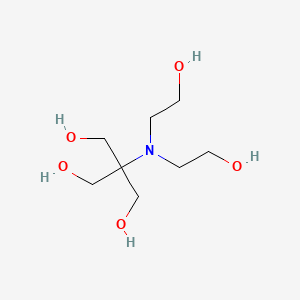

Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) is a zwitterionic organic compound widely utilized as a buffering agent in biochemical and molecular biology applications. Its effective buffering range (pH 6.3–7.5) and minimal metal ion chelation make it ideal for enzyme assays, cell culture media, and electrophoresis . Structurally, this compound contains a tris(hydroxymethyl)aminomethane (Tris) backbone modified with two hydroxyethyl groups, enhancing its solubility and stability compared to traditional buffers. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) spectroscopy to confirm purity and structural integrity, as outlined in standard protocols for organic compound analysis .

Preparation Methods

Industrial Synthesis of Bis-Tris via Ethylene Oxide Saturation

Reaction Mechanism and Reagents

The primary industrial method for this compound synthesis involves the reaction of Tris (tris(hydroxymethyl)aminomethane) with ethylene oxide in a controlled aqueous environment. This approach, detailed in Chinese patents CN103467312A and CN103467312B, prioritizes safety by avoiding direct high-pressure ethylene oxide gas reactions. The synthesis occurs in three stages:

- Saturation of Ethylene Oxide : A sodium bisulfite solution (5 g in 10 mL water) is mixed with absolute ethanol (50 mL), and ethylene oxide gas is introduced to form a saturated aqueous solution (≥8% concentration).

- Alkaline Condensation : The saturated ethylene oxide solution (100 mL) is heated to 30–35°C, followed by the addition of Tris (60 g). After dissolution, sodium hydroxide (20 g in 20 mL water) is added dropwise to maintain pH 9.5–10.0, enabling a 6–8 hour reaction.

- Purification : Post-reaction, vacuum dehydration and hot filtration are performed. Absolute ethanol is added to disperse the product, which precipitates as a white powder upon cooling.

This method achieves high product purity by mitigating risks associated with gaseous ethylene oxide, ensuring scalability and reproducibility.

Laboratory-Scale Buffer Preparation Methods

Direct pH Adjustment of Free Base

This compound buffers are commonly prepared by dissolving the free base in water and adjusting pH with hydrochloric acid. Sigma-Aldrich’s protocol specifies dissolving this compound in deionized water and titrating with concentrated HCl to the desired pH (typically 6.5–7.0). For a 1 M solution:

| Component | Amount | Concentration |

|---|---|---|

| This compound (C8H19NO5) | 209.24 g | 1 M |

| HCl (concentrated) | To pH 6.5 | Variable |

The initial pH of the this compound solution is 9.90, necessitating careful acid addition to avoid overshooting the target.

Equimolar Mixing with this compound Hydrochloride

An alternative method involves mixing equimolar solutions of this compound free base (B9754) and this compound hydrochloride (B6032). This approach bypasses pH titration and is ideal for standardized buffer production. For example:

| Component | Molar Ratio | Final pH |

|---|---|---|

| This compound free base | 1:1 | Adjustable (5.8–7.2) |

| This compound hydrochloride | 1:1 |

Critical Analysis of Synthetic Methodologies

Yield and Purity Considerations

The ethylene oxide saturation method reported in patents achieves "sufficient reaction and high product content," though exact yield percentages are unspecified. By contrast, laboratory buffer methods prioritize precise molarity and pH stability, with purity verified via elemental analysis and spectroscopic methods.

Quality Control and Applications

Trace Element Testing

Sigma-Aldrich’s SigmaUltra-grade this compound (B7535) undergoes stringent trace metal analysis, ensuring suitability for sensitive applications like enzyme kinetics and nucleic acid electrophoresis.

Comparative Buffer Performance

This compound buffers exhibit superior metal-chelation resistance compared to Tris, minimizing interference with Cu²⁺ and Pb²⁺ ions in biochemical assays.

Chemical Reactions Analysis

Types of Reactions

bis-tris undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, alcohols, and carboxylic acids .

Scientific Research Applications

Buffering Agent in Gel Electrophoresis

Bis-Tris is extensively used as a buffering agent in gel electrophoresis due to its effective pH stability and compatibility with biological samples.

- Polyacrylamide Gel Electrophoresis (PAGE) : this compound buffers are favored for SDS-PAGE and native PAGE. They provide better resolution and clearer bands compared to traditional buffers like Tris-Glycine. Studies have shown that gels formulated with this compound can separate proteins with high precision, making them ideal for analyzing complex protein mixtures .

- Case Study : A study demonstrated the superiority of NuPAGE this compound gels over Bio-Rad gels in resolving protein bands, particularly when analyzing protein kinases implicated in cancer. The this compound gels exhibited improved band resolution and intensity across varying protein loads .

Cell Culture Applications

In cell culture, maintaining optimal pH is crucial for cell viability and function. This compound serves as an effective pH-regulating agent.

- Yeast Cultivation : Research indicates that this compound maintains stable pH levels in yeast culture media, enhancing cell growth and productivity. By controlling pH within the optimal range (around 6), researchers have observed extended cell lifespan and increased production efficiency in biopharmaceutical applications .

- Biotechnology and Biopharmaceuticals : The use of this compound in pH management during yeast cultivation has been linked to improved yields in biopharmaceutical production processes .

Protein Purification and Analysis

This compound buffers are also employed in various protein purification techniques.

- Affinity Chromatography : Due to its ability to complex with metals, this compound is used in affinity chromatography for purifying proteins that require metal ions for activity or stabilization .

- Western Blotting : In Western blotting protocols, this compound buffers facilitate the transfer of proteins from gels to membranes, ensuring high-quality detection of target proteins .

Diagnostic Reagents

The purity and stability of this compound make it suitable for use as a diagnostic reagent.

- Clinical Applications : this compound is utilized in various diagnostic assays where precise pH control is necessary for accurate results. Its role as a buffer helps maintain the integrity of biological samples during analysis .

Research and Development

This compound is commonly used in research settings for developing new assays and protocols.

- Experimental Studies : Numerous studies have highlighted the versatility of this compound in experimental setups, including investigations into hemoglobin function under different ionic conditions. Findings suggest that using this compound can yield more accurate assessments compared to traditional ionic buffers .

Mechanism of Action

The mechanism of action of bis-tris involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This is achieved through its interaction with hydrogen ions, which helps stabilize the pH of the medium. The compound’s molecular targets include enzymes and other proteins that are sensitive to pH changes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

Bis-Tris is most frequently compared to the following compounds:

Tris (Tris(hydroxymethyl)aminomethane)

- Structure : Lacks hydroxyethyl groups present in this compound.

- Buffering Range : pH 7.0–9.0, making it less suitable for neutral pH applications.

- Temperature Sensitivity : Exhibits significant pH shifts with temperature changes (ΔpH/ΔT ≈ -0.03/°C), unlike this compound, which shows minimal drift .

- Applications : Primarily used in DNA/RNA electrophoresis and protein crystallization.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

- Structure : Contains a piperazine ring and sulfonic acid group, unlike this compound.

- Buffering Range : pH 6.8–8.2, overlapping with this compound but less effective in reducing media.

- Metal Interaction : Stronger chelation of divalent cations (e.g., Mg²⁺, Ca²⁺), which can interfere with enzymatic reactions .

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid))

- Structure : Similar sulfonic acid groups but lacks hydroxyl groups.

- Buffering Range : pH 6.1–7.5, closely matching this compound.

- Limitations : Poor solubility below pH 6.5 and incompatible with cationic dyes.

Key Comparative Data

Table 1 summarizes critical properties of this compound and its analogs:

| Property | This compound | Tris | HEPES | PIPES |

|---|---|---|---|---|

| Effective pH Range | 6.3–7.5 | 7.0–9.0 | 6.8–8.2 | 6.1–7.5 |

| ΔpH/ΔT (°C) | ~0.0 | -0.03 | -0.014 | -0.008 |

| Metal Chelation | Low | Moderate | High | Moderate |

| Solubility (H₂O) | High | High | High | Low (< pH 6.5) |

Table 1: Comparative properties of this compound and related buffers. Data derived from standardized buffer handbooks and experimental validations .

Advantages of this compound

- Enzyme Studies : this compound maintains stable pH in reducing environments, critical for cysteine proteases and phosphatases .

- Electrophoresis : Superior to Tris in NuPAGE® systems for resolving low-molecular-weight proteins due to reduced gel polymerization interference .

Limitations and Contradictions

- Cost : this compound is more expensive than Tris, limiting its use in large-scale industrial processes.

Methodological Considerations

Characterization of this compound and its analogs requires rigorous spectroscopic validation. For instance, ¹H-NMR spectra should show distinct peaks for hydroxyethyl groups (δ 3.4–3.6 ppm) and tris(hydroxymethyl) signals (δ 3.2 ppm), as demonstrated in standardized spectral databases .

Biological Activity

Bis-Tris , or 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a buffering agent widely used in biological research due to its effective pH range of 5.8 to 7.2. This compound has garnered attention not only for its role in maintaining pH stability in various biological systems but also for its potential biological activities and applications in pharmacology and biotechnology.

1. Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of this compound derivatives. For instance, bis and tris dihydrocaffeoylpolyamine analogues demonstrated significant antibacterial effects against vancomycin-resistant Staphylococcus aureus (VRSA), outperforming traditional antibiotics like vancomycin. The tetra(dihydrocaffeoyl)polyamine conjugate exhibited the highest activity, showcasing the potential of this compound compounds in combating antibiotic-resistant bacteria .

2. Role in Chemotaxis

This compound has been implicated in the study of chemotaxis, particularly in bacterial signaling pathways. Research indicates that this compound buffers can influence the phosphodiesterase activity of proteins involved in chemotactic responses. For example, the ChsA protein from Azospirillum displayed phosphodiesterase activity when tested with this compound buffers, suggesting a role in cellular signaling related to motility and biofilm formation .

3. Applications in Yeast Cultivation

In yeast cultivation, this compound is utilized as a pH-regulating agent to maintain optimal growth conditions. The stability provided by this compound ensures that yeast cells thrive, which is crucial for biotechnological applications such as fermentation and biopharmaceutical production. Studies have shown that controlling pH with agents like this compound can enhance cell lifespan and productivity .

Case Study 1: Antibacterial Efficacy

A study conducted on various polyamine analogues, including this compound derivatives, revealed their effectiveness against multiple strains of MRSA and VRSA. The results indicated that these compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards mammalian cells, making them promising candidates for further development as therapeutic agents .

| Compound Type | Activity Against | Reference |

|---|---|---|

| Bis-Dihydrocaffeoyl Polyamine | VRSA | |

| Tris-Dihydrocaffeoyl Polyamine | MRSA |

Case Study 2: Chemotaxis Mechanisms

In another research project focusing on Azospirillum, the role of this compound buffers was analyzed concerning chemotactic responses to root exudates from strawberry plants. The findings suggested that this compound could modulate bacterial behavior through its influence on signaling pathways, thereby impacting agricultural practices related to plant-microbe interactions .

Table of Biological Activities Associated with this compound Compounds

Q & A

Basic Research Questions

Q. 1.1. How does bis-tris buffer selection influence experimental design in enzymatic assays?

this compound is favored for its pH stability (effective range 6.3–9.5) and low chelating activity, making it suitable for metal-sensitive enzymes like restriction endonucleases. When designing enzymatic assays, researchers should:

- Assess pH compatibility : Confirm the enzyme’s optimal pH range aligns with this compound buffering capacity.

- Evaluate ionic strength : this compound has lower ionic interference compared to Tris-HCl, reducing artifacts in kinetic studies.

- Verify thermal stability : this compound maintains pH stability at higher temperatures (e.g., PCR thermal cycling), unlike phosphate buffers .

Methodological Tip : Pre-test buffer-enzyme interactions using spectrophotometric assays (e.g., NADH oxidation) to rule out inhibition .

Q. 1.2. What criteria determine this compound usage over alternative buffers in protein crystallization?

this compound is preferred for crystallizing proteins with pH-sensitive conformations. Key considerations include:

- Crystallization screen compatibility : this compound is less likely to form salt crystals, reducing false positives.

- Reducing heavy atom interference : Its low affinity for divalent cations (e.g., Mg²⁺) minimizes crystallization artifacts.

Methodological Tip : Use this compound in sparse matrix screening at concentrations ≤100 mM to avoid viscosity issues .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictory data on this compound effects in nucleic acid electrophoresis?

Discrepancies in migration patterns (e.g., smearing vs. sharp bands) may arise from:

- Buffer aging : this compound degrades at >25°C, forming reactive aldehydes that crosslink nucleic acids. Replace stock solutions every 2 weeks.

- Interference with ethidium bromide : this compound can alter dye intercalation, affecting band intensity. Validate with SYBR Gold as an alternative stain.

Methodological Tip : Replicate experiments using fresh buffer batches and cross-reference with historical data (e.g., Eckert et al. 1991 on PCR fidelity) .

Q. 2.2. What systematic approaches optimize this compound concentrations for in vitro transcription assays?

Optimization requires balancing enzyme activity and RNA stability:

- Design of Experiments (DoE) : Use factorial designs to test this compound concentrations (10–200 mM) against Mg²⁺ levels and RNA yield.

- Kinetic modeling : Apply Michaelis-Menten equations to quantify buffer effects on RNA polymerase processivity.

Methodological Tip : Supplement with DTT (1–5 mM) to mitigate this compound oxidation at alkaline pH, which can inhibit transcription .

Q. 2.3. How does this compound interact with cryo-EM sample preparation workflows?

this compound is compatible with cryo-EM grids but requires:

- Low-conductivity formulations : ≤50 mM to prevent ice crystal formation during vitrification.

- Crosslinking validation : Test with glutaraldehyde-free protocols, as this compound may interfere with amine-reactive fixatives.

Methodological Tip : Pair with trehalose (2–5% w/v) to stabilize protein structures during freezing .

Q. Methodological and Ethical Considerations

Q. 3.1. What statistical frameworks address this compound batch variability in high-throughput screening?

- ANOVA with post-hoc tests : Compare assay results across multiple buffer batches to identify outlier data.

- Multivariate regression : Model batch effects as covariates in dose-response analyses.

Ethical Note : Disclose batch numbers and supplier details in publications to ensure reproducibility .

Q. 3.2. How should researchers report this compound usage to meet FAIR data standards?

- Metadata inclusion : Specify pH, concentration, preparation method (e.g., autoclaved vs. filtered), and storage conditions (−20°C vs. 4°C).

- Repository linking : Upload raw buffer preparation protocols to platforms like Zenodo or Protocols.io .

Ethical Tip : Cite this compound supplier catalogs (e.g., CAS 64431-96-5) to avoid ambiguity .

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVSZAMULFTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064537 | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(hydroxymethyl)-2,2',2"-nitrilotriethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6976-37-0 | |

| Record name | Bistris | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistris | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistris | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bistris | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediol, 2-(bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISTRIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1XC3631CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.